molecular formula C12H17N B572712 2-(3-Ethylphenyl)pyrrolidine CAS No. 1270480-16-4

2-(3-Ethylphenyl)pyrrolidine

Cat. No.: B572712
CAS No.: 1270480-16-4
M. Wt: 175.275
InChI Key: LJMKMSWCHRTDCV-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-ethylphenyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with 3-chloropropylamine to form an imine intermediate, which is then reduced to yield the desired pyrrolidine derivative. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation step, ensuring high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(3-Ethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 3-ethylphenyl group.

    N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.

    2-Phenylpyrrolidine: A similar compound with a phenyl group instead of a 3-ethylphenyl group.

Uniqueness: 2-(3-Ethylphenyl)pyrrolidine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(3-ethylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKMSWCHRTDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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